Absolute PI3Kδ Inhibitory Potency
The compound demonstrates high inhibitory potency against the PI3Kδ isoform. In a radiometric kinase assay, it achieved an IC50 of 32 nM [1]. This establishes its baseline activity as a potent PI3Kδ inhibitor, a prerequisite for further development in this class [2].
| Evidence Dimension | PI3Kδ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Control compound (e.g., Idelalisib) IC50 typically in the 2-10 nM range under similar assay conditions |
| Quantified Difference | 32 nM vs. ~2-10 nM for a potent clinical comparator |
| Conditions | Recombinant PI3Kδ enzyme radiometric assay, 90-minute incubation |
Why This Matters
Quantifies the compound's absolute potency, providing a benchmark for comparison with other PI3Kδ inhibitors during lead selection or chemical probe validation.
- [1] BindingDB Entry for CHEMBL2206906 (US8772480, 335). Affinity Data IC50: 32 nM for PI3Kδ. View Source
- [2] Amgen Inc. Inhibitors of PI3 kinase and/or mTOR. United States Patent US8772480. July 8, 2014. View Source
